

Application Note: Synthesis and Purification of Butyl 2-Nitropropanoate

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Compound of Interest

Compound Name: Butyl 2-nitropropanoate

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Abstract

This application note details a protocol for the synthesis and purification of **Butyl 2-nitropropanoate**, a valuable nitro ester intermediate for various research and development applications. The synthesis is achieved through a base-catalyzed Michael addition of 1-nitropropane to butyl acrylate. The subsequent purification protocol employs a liquid-liquid extraction followed by vacuum distillation to yield the purified product. This document provides detailed experimental procedures, a summary of physical and chemical properties, and a visual representation of the experimental workflow.

Introduction

Nitro esters are a significant class of organic compounds utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and energetic materials.[1] The presence of both an ester and a nitro group provides versatile reactivity for further chemical transformations. **Butyl 2-nitropropanoate** is a member of this class, and a standardized protocol for its preparation and purification is crucial for ensuring reproducibility in research and development settings. The synthesis method described herein is adapted from the general procedure for preparing nitro esters via the condensation of a mononitroalkane with an unsaturated ester.[2] The purification process is designed based on established methods for the purification of nitro aliphatic compounds.[3]

Data Presentation



A summary of the key physical and chemical properties of the related compound, ethyl 2-nitropropionate, is provided below to offer an estimation of the expected properties for **Butyl 2-nitropropanoate**.

Property	Value (for Ethyl 2- nitropropionate)	Reference
Molecular Formula	C5H9NO4	
Molecular Weight	147.13 g/mol	
Boiling Point	75-76 °C at 9 mmHg	
Density	1.13 g/mL at 25 °C	
Refractive Index	n20/D 1.421	
Flash Point	89 °C (closed cup)	

Experimental Protocols Synthesis of Butyl 2-nitropropanoate

This protocol is based on the general method for the preparation of nitro esters.[2]

Materials:

- 1-Nitropropane
- · Butyl acrylate
- Triethylamine (catalyst)
- · Diethyl ether
- 1 M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)



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•	Annydrous	magnesium	sulfate

- · Round-bottom flask
- · Magnetic stirrer and stir bar
- Addition funnel
- Condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a 250 mL round-bottom flask equipped with a magnetic stir bar, condenser, and an addition funnel, add 1-nitropropane (1.0 eq) and triethylamine (0.1 eq).
- Begin stirring the mixture at room temperature.
- Slowly add butyl acrylate (1.2 eq) to the reaction mixture via the addition funnel over a period of 30 minutes. An exothermic reaction may be observed.
- After the addition is complete, heat the reaction mixture to 50 °C and stir for 24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature.

Purification of Butyl 2-nitropropanoate

This purification protocol is adapted from general methods for purifying nitro compounds.[3]

Procedure:

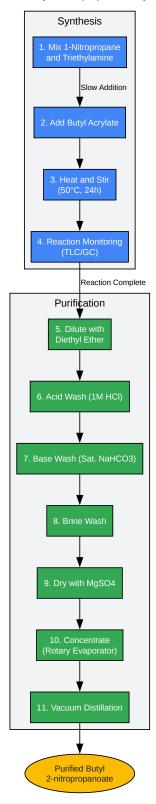


- Dilute the reaction mixture with 100 mL of diethyl ether.
- Transfer the mixture to a 500 mL separatory funnel.
- Wash the organic layer sequentially with:
 - 1 M Hydrochloric acid (2 x 50 mL) to remove the triethylamine catalyst.
 - Saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.
 - Saturated sodium chloride solution (1 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
- The crude product is then purified by vacuum distillation. The boiling point of the analogous ethyl 2-nitropropionate is 75-76 °C at 9 mmHg, so a similar range should be targeted for the butyl ester.
- Collect the fraction corresponding to the purified **Butyl 2-nitropropanoate**.
- Characterize the final product by NMR, IR, and Mass Spectrometry.

Mandatory Visualization



Experimental Workflow for Butyl 2-nitropropanoate Synthesis and Purification



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Caption: Workflow for the synthesis and purification of **Butyl 2-nitropropanoate**.



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